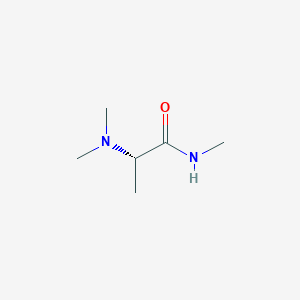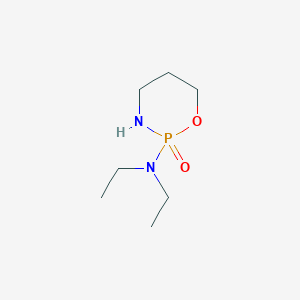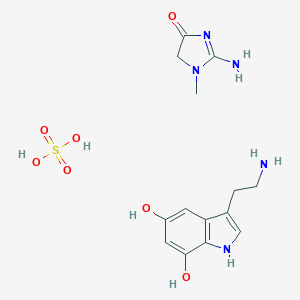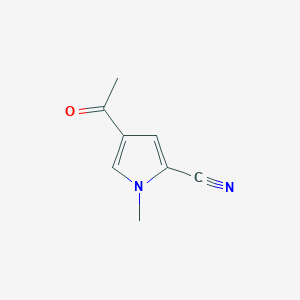
(2S)-2-(Dimethylamino)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Dimethylamino)-N-methylpropanamide, also known as DMAMCL, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral amide that has been widely used as a building block in the synthesis of various organic compounds.
Scientific Research Applications
(2S)-2-(Dimethylamino)-N-methylpropanamide has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalytic reactions, and as a building block in the synthesis of peptides and other biologically active compounds.
Mechanism Of Action
The mechanism of action of (2S)-2-(Dimethylamino)-N-methylpropanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the dimethylamino group.
Biochemical And Physiological Effects
(2S)-2-(Dimethylamino)-N-methylpropanamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-2-(Dimethylamino)-N-methylpropanamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of (2S)-2-(Dimethylamino)-N-methylpropanamide. One area of interest is the development of new synthetic methodologies using (2S)-2-(Dimethylamino)-N-methylpropanamide as a building block. Another area of interest is the exploration of the biological activity of (2S)-2-(Dimethylamino)-N-methylpropanamide and its potential applications in drug discovery. Additionally, the development of new applications for (2S)-2-(Dimethylamino)-N-methylpropanamide in the fields of catalysis, materials science, and organic synthesis is an area of interest for future research.
Conclusion
In conclusion, (2S)-2-(Dimethylamino)-N-methylpropanamide is a versatile and important chemical compound that has numerous applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (2S)-2-(Dimethylamino)-N-methylpropanamide and its future applications.
Synthesis Methods
(2S)-2-(Dimethylamino)-N-methylpropanamide can be synthesized using a variety of methods, including the reaction of N,N-dimethylformamide with methylmagnesium chloride, the reaction of N,N-dimethylformamide with trimethylaluminum, and the reaction of N-methylacetamide with dimethylamine. The most commonly used method for the synthesis of (2S)-2-(Dimethylamino)-N-methylpropanamide is the reaction of N,N-dimethylformamide with methylmagnesium chloride.
properties
CAS RN |
116882-82-7 |
|---|---|
Product Name |
(2S)-2-(Dimethylamino)-N-methylpropanamide |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-5(8(3)4)6(9)7-2/h5H,1-4H3,(H,7,9)/t5-/m0/s1 |
InChI Key |
RGBPJHSWUVULDH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC)N(C)C |
SMILES |
CC(C(=O)NC)N(C)C |
Canonical SMILES |
CC(C(=O)NC)N(C)C |
synonyms |
Propanamide, 2-(dimethylamino)-N-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

